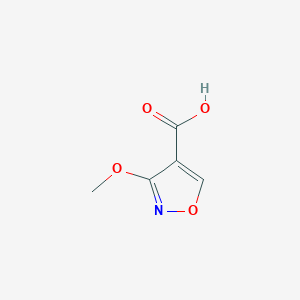

3-Methoxyisoxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5NO4 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

3-methoxy-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C5H5NO4/c1-9-4-3(5(7)8)2-10-6-4/h2H,1H3,(H,7,8) |

InChI Key |

XKKWVCCBPIBJKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC=C1C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxyisoxazole 4 Carboxylic Acid and Its Precursors

Classical and Established Reaction Pathways for Isoxazole-4-carboxylic Acid Ring Formation

Traditional methods for forming the isoxazole (B147169) ring are foundational in heterocyclic chemistry. These pathways often involve cycloaddition or condensation reactions that reliably produce the isoxazole core, although they may sometimes face challenges regarding reaction conditions or regioselectivity.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (such as an alkyne or alkene) is a cornerstone of isoxazole synthesis. mdpi.comnih.gov This powerful method allows for the direct formation of the isoxazole ring. The nitrile oxides are typically unstable and are therefore generated in situ from more stable precursors. nih.gov

Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides : This is a widely used method where a base is used to eliminate hydrogen chloride. nih.gov

Oxidation of aldoximes : Various oxidizing agents can convert aldoximes into the corresponding nitrile oxides. nih.gov

Dehydration of primary nitroalkanes : This method provides another route to nitrile oxides, often facilitated by reagents like phosphorus oxychloride or the Yamaguchi reagent. nih.govnih.gov

Once generated, the nitrile oxide rapidly undergoes a [3+2] cycloaddition with a suitable alkyne. The reaction with terminal alkynes typically yields 3,5-disubstituted isoxazoles. beilstein-journals.org Synthesizing 3,4-substituted isoxazoles, which are relevant to the target compound, can be more challenging and often requires specific strategies, such as intramolecular cycloadditions where the reacting moieties are held in a fixed orientation. mdpi.com

| Precursor | Reagent for Nitrile Oxide Generation | Dipolarophile | Product Type |

| Hydroximoyl Chloride | Base (e.g., Triethylamine) | Alkyne/Alkene | Isoxazole/Isoxazoline (B3343090) nih.gov |

| Aldoxime | Oxidizing Agent (e.g., Chloramine-T) | Alkyne/Alkene | Isoxazole/Isoxazoline nih.gov |

| Primary Nitroalkane | Dehydrating Agent (e.g., POCl₃) | Alkyne/Alkene | Isoxazole/Isoxazoline nih.gov |

Condensation reactions provide an alternative and robust pathway to the isoxazole core, particularly for isoxazol-5(4H)-ones, which are valuable precursors. A prevalent method involves the reaction of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine (B1172632) hydrochloride. niscpr.res.in This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization. This approach is frequently employed in multicomponent reactions where an aldehyde is also included to generate diverse 4-substituted isoxazol-5(4H)-ones. niscpr.res.insemnan.ac.ir

Other cycloaddition-condensation strategies have also been developed. The Machetti-De Sarlo reaction, for instance, utilizes nitroalkenes and alkynes or alkenes under catalytic conditions to produce a library of isoxazole or isoxazoline products. organic-chemistry.org These methods highlight the versatility of condensation and cycloaddition chemistry in accessing a wide range of substituted isoxazoles. researchgate.net

Modern and Sustainable Synthetic Approaches for 3-Methoxyisoxazole-4-carboxylic Acid

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic chemistry has emphasized the development of catalytic and sustainable methods. These approaches aim to reduce waste, minimize energy consumption, and improve reaction efficiency and selectivity.

Catalysis plays a pivotal role in modern isoxazole synthesis, offering improved control over reaction outcomes. Various metal catalysts have been employed to enhance the efficiency and regioselectivity of ring formation.

Copper(I) Catalysis : Copper-catalyzed [3+2] cycloaddition reactions between alkynes and in situ generated nitrile oxides provide isoxazoles in a highly regioselective manner. organic-chemistry.org This is particularly effective for terminal alkynes, leading predominantly to 3,5-disubstituted products. nih.gov

Ruthenium(II) Catalysis : The use of ruthenium(II) catalysts allows the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds to proceed smoothly at room temperature, producing high yields of 3,4,5-trisubstituted isoxazoles with excellent regioselectivity. beilstein-journals.orgnih.gov

Iron(II) Catalysis : An innovative approach involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles. researchgate.netnih.gov This reaction proceeds through a transient azirine intermediate and leads to the formation of isoxazole-4-carboxylic esters in good yields, providing a direct route to the desired substitution pattern. researchgate.netnih.gov

These catalytic systems not only improve reaction metrics but also open pathways to complex isoxazole structures that are difficult to access through traditional means. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isoxazoles. nih.gov These strategies focus on reducing environmental impact by using safer solvents, reducing energy consumption, and employing reusable catalysts. mdpi.compreprints.org

Key green approaches include:

Ultrasound and Microwave Irradiation : Sonochemistry has emerged as an eco-friendly alternative to conventional heating. mdpi.compreprints.org Ultrasound irradiation can significantly accelerate reaction kinetics, improve yields, and reduce byproduct formation, often under milder conditions. mdpi.compreprints.org Similarly, microwave-assisted synthesis enhances reaction rates, leading to high selectivity and improved yields. nih.gov

Aqueous and Solvent-Free Reactions : Water is an ideal green solvent, and many multicomponent reactions for isoxazole synthesis have been successfully performed in aqueous media. niscpr.res.insemnan.ac.ir Solvent-free, or solid-state, reactions represent another important green methodology, often utilizing recyclable solid catalysts like nano-titania. nih.govias.ac.in

Multicomponent Reactions (MCRs) : One-pot, multicomponent reactions are inherently atom-economical and efficient. The synthesis of isoxazol-5(4H)-ones via the condensation of an aldehyde, a β-ketoester, and hydroxylamine is a classic example that aligns with green chemistry principles by simplifying procedures and reducing waste. niscpr.res.innih.gov

Use of Natural Energy Sources : Innovative approaches have utilized natural sunlight as a clean and inexpensive energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields in short reaction times without organic solvents or catalysts. semnan.ac.ir

| Green Technique | Key Advantages | Example Application |

| Ultrasound Irradiation | Accelerated reaction rates, reduced energy use, higher yields. mdpi.com | One-pot, five-component synthesis of 3,5-disubstituted isoxazoles. mdpi.com |

| Aqueous Media | Environmentally benign, safe, inexpensive. semnan.ac.ir | Three-component synthesis of isoxazol-5(4H)-ones at room temperature. niscpr.res.in |

| Solvent-Free Synthesis | Reduced waste, simplified workup, use of reusable catalysts. nih.gov | Nano-titania catalyzed synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in |

| Natural Sunlight | Renewable and clean energy source, mild conditions. semnan.ac.ir | Three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones. semnan.ac.ir |

Regioselective Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Achieving regiocontrol is a critical challenge in isoxazole synthesis, as reactions like 1,3-dipolar cycloadditions can often produce a mixture of isomers. The synthesis of 3-substituted-4-isoxazole carboxylic acids requires methods that specifically favor the formation of the 3,4-disubstituted pattern over the more common 3,5-disubstituted alternative.

Several strategies have been developed to address this challenge. The regioselectivity of cycloaddition reactions can be influenced by steric and electronic factors of the substrates, as well as reaction conditions like temperature and pH. organic-chemistry.org For example, the direct regioselective synthesis of 3,5-disubstituted isoxazoles has been achieved through a sequence involving the in situ generation of a nitrile oxide and its cycloaddition with an electron-deficient alkene. organic-chemistry.org

A more targeted approach for synthesizing 3-substituted-4-isoxazole carboxylic acids with high regioselectivity has been patented. google.com This multi-step method avoids the common pitfalls of isomer formation and harsh conditions. The key steps are:

Cyclization of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride to form a 3-substituted-isoxazol-5-one.

Acetalization of the isoxazol-5-one with N,N-dimethylformamide dimethyl acetal (B89532).

A base-mediated ring-opening hydrolysis of the resulting lactone, followed by recyclization and acidification.

This pathway provides the desired 3-substituted-4-isoxazole carboxylic acid with high purity and yield, making it suitable for larger-scale production. google.com Furthermore, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles also serves as an effective method for producing isoxazole-4-carboxylic acid derivatives with defined regiochemistry. researchgate.netnih.gov

Industrial Production Methodologies and Optimization for this compound Derivatives

The industrial-scale synthesis of this compound and its derivatives is dictated by the principles of efficiency, cost-effectiveness, high yield, and high purity. Methodologies are selected and optimized to be scalable, safe, and environmentally conscious. A key focus in the large-scale production of these compounds is the control of regioselectivity to avoid the formation of unwanted isomers, which can be challenging and costly to separate.

The process begins with a 3-substituted-3-oxopropionate as the starting material. The key steps in this industrial synthesis are outlined below:

Cyclization: The starting 3-substituted-3-oxopropionate undergoes cyclization with hydroxylamine hydrochloride and an alkali in an aqueous solution to produce a 3-substituted-4-isoxazole-5-ketone. google.com

Acetalization: The resulting ketone is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone. google.com

Ring Opening and Re-closure: This intermediate undergoes a ring-opening hydrolysis of the lactone under alkaline conditions, followed by a re-closure of the ring. google.com

Acidification: The final step is acidification to yield the desired 3-substituted-4-isoxazole carboxylic acid. google.com

This method is particularly advantageous for industrial applications as it is designed to be straightforward and easily operable on a large scale. google.com

Another industrial process, while focused on a downstream derivative, sheds light on the synthesis of the core isoxazole carboxylic acid structure. The preparation of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide involves the synthesis of 5-methylisoxazole-4-carboxylic acid as a key intermediate. google.com This process emphasizes the importance of minimizing by-products and avoiding purification steps like distillation, which can be inefficient on an industrial scale. google.com The optimization of this process focuses on achieving high purity (99.8-100% by HPLC) and minimizing isomeric impurities to as low as 0.1%. google.com

The optimization of these industrial processes involves a careful study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas of optimization include:

Reaction Conditions: Temperature, pressure, and reaction times are meticulously controlled at each step to ensure the desired reaction proceeds efficiently and selectively. For example, in the synthesis of ethyl-5-methylisoxazole-4-carboxylate, the reaction with hydroxylamine sulfate (B86663) is conducted at a low temperature of -20° C to 10° C to control the reaction rate and minimize side reactions. google.com

Reagents and Catalysts: The choice and amount of reagents and catalysts are critical. For instance, the use of a strong acid for the hydrolysis of the ester to the carboxylic acid is a key step that is optimized for efficiency. google.com The use of environmentally benign reagents and catalysts is also a growing consideration in industrial synthesis. nih.gov

Solvent Selection: Solvents are chosen based on their ability to dissolve the reactants, facilitate the reaction, and allow for easy product isolation. The use of water as a solvent in the initial cyclization step of the first described method is an example of a green and cost-effective choice. google.com

Work-up and Purification: Industrial processes are optimized to simplify the work-up and purification stages. This can involve crystallization, extraction, and filtration techniques that are amenable to large-scale operations. The goal is to obtain the final product in high purity without resorting to complex and expensive purification methods. google.com

The table below summarizes the key stages and considerations in a generalized industrial synthesis of 3-substituted-4-isoxazole carboxylic acids, based on the described methodologies.

| Stage | Key Transformation | Typical Reagents | Key Optimization Parameters | Industrial Advantage |

| Cyclization | Formation of the isoxazole ring | 3-substituted-3-oxopropionate, Hydroxylamine hydrochloride, Alkali | Temperature, pH, Reaction time | High regioselectivity, use of aqueous media. google.com |

| Intermediate Formation | Acetalization of the ketone | N,N-dimethylformamide dimethyl acetal | Stoichiometry of reagents, Temperature | Drives the reaction towards the desired product. google.com |

| Ring Manipulation | Ring opening and re-closure | Alkaline solution | Concentration of base, Temperature | Allows for the introduction of the carboxylic acid functionality. google.com |

| Final Product Formation | Acidification | Strong acid | pH control | Isolation of the final carboxylic acid product. google.com |

| Purification | Isolation of pure product | - | Crystallization conditions, Solvent choice | Avoids complex purification like distillation, ensures high purity. google.com |

Further research in the field of isoxazole synthesis continues to explore novel and more efficient methods, such as those utilizing ultrasound radiation or catalytic cycloaddition reactions, which could be adapted for industrial-scale production in the future. nih.govnih.gov

Chemical Reactivity and Mechanistic Transformations of 3 Methoxyisoxazole 4 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring System

The isoxazole ring is generally considered an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Its reactivity is significantly modulated by the nature of its substituents.

Electrophilic Substitution: Due to the electron-withdrawing nature of the isoxazole ring, electrophilic aromatic substitution (SEAr) reactions are generally sluggish compared to more electron-rich aromatic systems like benzene. minia.edu.egwikipedia.org Such reactions typically require harsh conditions or the presence of activating groups on the ring. The methoxy (B1213986) group at the C-3 position of 3-methoxyisoxazole-4-carboxylic acid is an activating group, while the carboxylic acid at C-4 is deactivating.

A key example of electrophilic substitution on a closely related substrate is the nitration of methyl 3-methoxyisoxazole-5-carboxylate. This reaction, using triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate, introduces a nitro group onto the C-4 position, demonstrating that electrophilic attack at this position is feasible despite the deactivating influence of the adjacent carboxylate group. nih.gov The reaction proceeds via the formation of a potent electrophile which is then attacked by the isoxazole ring, leading to a cationic intermediate (a σ-complex) that subsequently loses a proton to restore aromaticity. libretexts.org

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on a heteroaromatic ring typically requires the presence of a good leaving group and activation by strongly electron-withdrawing substituents. libretexts.orgnih.gov While the carboxylic acid group is electron-withdrawing, direct displacement of a hydrogen atom on the isoxazole ring by a nucleophile is not a commonly observed pathway. Instead, isoxazoles often undergo nucleophile-induced ring-opening reactions, which are mechanistically distinct from SNAr processes.

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus

The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including thermal, photochemical, or catalytic activation. This bond lability is the basis for numerous ring-opening and rearrangement reactions that transform the isoxazole core into other valuable chemical structures. nih.govresearchgate.net

One notable transformation is the reductive ring opening of isoxazoles using reagents like molybdenum hexacarbonyl [Mo(CO)₆], which can convert the isoxazole ring into a β-diketone moiety following acidic hydrolysis. researchgate.net Another pathway involves the ring opening of isoxazoline (B3343090) derivatives (the reduced form of isoxazoles) to yield β-hydroxy nitriles. researchgate.net

Isoxazole-Azirine-Oxazole Isomerization Pathways

A significant rearrangement pathway for substituted isoxazoles involves their isomerization into oxazoles. This transformation is not direct but proceeds through a highly strained three-membered ring intermediate, a 2H-azirine. researchgate.netnih.govacs.org This process can be initiated thermally, photochemically, or through catalysis.

Research on 4-acyl-5-methoxyisoxazoles, which are structural precursors to this compound derivatives, has elucidated a domino isomerization process catalyzed by iron(II) salts. researchgate.netacs.orgacs.org The key steps of this proposed mechanism are:

Complexation: The Fe(II) catalyst coordinates to the isoxazole.

N-O Bond Cleavage: The weak N-O bond breaks, initiating the ring transformation.

Azirine Formation: A transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate is formed. researchgate.netnih.govacs.org This intermediate can be isolated under milder reaction conditions (e.g., MeCN at 50 °C). researchgate.netacs.org

Rearrangement: The fate of the azirine intermediate depends on the reaction conditions.

Under catalytic conditions (e.g., FeCl₂ in dioxane at 105 °C), the azirine rearranges to a thermodynamically more stable isoxazole product, such as an isoxazole-4-carboxylic ester. researchgate.netacs.orgacs.org

Under non-catalytic thermolysis (e.g., o-dichlorobenzene at 170 °C), the azirine intermediate quantitatively isomerizes into the corresponding oxazole (B20620) derivative. researchgate.netnih.govacs.org

This controlled isomerization provides a powerful synthetic route to either isoxazole-4-carboxylic acid derivatives or oxazole-4-carboxylates from a common precursor. researchgate.netnih.govacs.org

Table 1: Conditions for Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization This table is interactive. You can sort and filter the data.

| Starting Material | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 4-Acyl-5-methoxyisoxazole | FeCl₂·4H₂O, MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Isolated Intermediate | researchgate.net |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | FeCl₂·4H₂O, Dioxane, 105 °C | - | Isoxazole-4-carboxylate | researchgate.net |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | o-Dichlorobenzene, 170 °C | - | Oxazole-4-carboxylate | researchgate.net |

Thermolytic and Photolytic Rearrangements

As mentioned, thermolysis provides a pathway for the rearrangement of the isoxazole ring, primarily through the azirine intermediate to form oxazoles. researchgate.netacs.org

Photochemical stimulation offers another avenue for isoxazole rearrangement. The irradiation of isoxazoles with UV light can induce cleavage of the N-O bond, leading to diradical or nitrene intermediates that can cyclize to the azirine. This azirine can then undergo further photochemical or thermal reactions to yield various products, including the corresponding oxazole. While specific studies on this compound are limited, the photochemical synthesis of related isoxazole-5(4H)-ones has been shown to proceed through radical intermediates, highlighting the utility of photochemical methods in isoxazole chemistry. mdpi.com

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-4 position of the molecule undergoes the full range of typical reactions for this functional group, providing a handle for further molecular elaboration.

Esterification and Amidation Reactions of this compound

Esterification: this compound can be converted to its corresponding esters via standard esterification protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reverse reaction, the acid- or base-catalyzed hydrolysis of isoxazole-4-carboxylic esters to the parent carboxylic acid, is a well-established procedure, often used as the final step in the synthesis of these acids. google.comchemicalbook.comresearchgate.net

Amidation: The synthesis of amides from this compound is a crucial transformation for creating derivatives with potential biological activity. nih.gov The direct reaction with an amine is generally inefficient due to acid-base salt formation. Therefore, the carboxylic acid must first be activated. Common methods include:

Conversion to Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 3-methoxyisoxazole-4-carbonyl chloride. This acyl chloride readily reacts with a primary or secondary amine to form the corresponding carboxamide. google.comprepchem.com

Use of Coupling Agents: Peptide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. nih.gov

Table 2: Common Reagents for Esterification and Amidation This table is interactive. You can sort and filter the data.

| Transformation | Reagent Class | Specific Examples | Product | Reference |

|---|---|---|---|---|

| Esterification | Acid Catalyst + Alcohol | H₂SO₄ + CH₃OH | Methyl Ester | google.com |

| Amidation | Chlorinating Agent | Thionyl Chloride (SOCl₂) | Acyl Chloride Intermediate | google.com |

| Amidation | Coupling Agents | EDCI / DMAP | Carboxamide | nih.gov |

Decarboxylation and Reduction Pathways

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from the isoxazole ring can be achieved under certain conditions. For instance, heating 3,5-dimethylisoxazole-4-carboxylic acid leads to its decarboxylation. researchgate.net This reaction effectively replaces the -COOH group with a hydrogen atom. Additionally, decarboxylative halogenation reactions have been reported for isoxazole-4-carboxylic acids, where the carboxyl group is replaced by a halogen atom (e.g., iodine or bromine) using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). researchgate.net

Reduction: The reduction of this compound can target either the carboxylic acid functionality or the isoxazole ring, depending on the reducing agent and reaction conditions.

Reduction of the Carboxylic Acid: Standard reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, are expected to reduce the carboxylic acid group to a primary alcohol (4-hydroxymethyl-3-methoxyisoxazole) without affecting the aromatic isoxazole ring.

Reduction of the Isoxazole Ring: As previously mentioned, stronger reducing conditions or specific catalytic systems (e.g., Mo(CO)₆, catalytic hydrogenation) can lead to the reductive cleavage of the isoxazole N-O bond, resulting in ring-opened products. nih.govresearchgate.net It is also possible to selectively reduce other functional groups on the isoxazole core; for example, a nitro group on a related isoxazole has been reduced to an amino group using iron powder in acetic acid, leaving the ring and an ester group intact. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of Substituted Isoxazoles

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For isoxazole derivatives, these reactions typically involve the coupling of a halo-isoxazole or an isoxazole-organometallic species with a suitable coupling partner, catalyzed by a transition metal, most commonly palladium.

The functionalization of the C4-position of the isoxazole ring through such methods is of particular interest. To achieve this, a common strategy involves the initial synthesis of a 4-haloisoxazole, which can then participate in various palladium-catalyzed cross-coupling reactions. For instance, 3,5-disubstituted-4-iodoisoxazoles are valuable intermediates for these transformations. nih.gov

One of the most widely used cross-coupling reactions for the derivatization of isoxazoles is the Sonogashira coupling, which involves the reaction of a halo-isoxazole with a terminal alkyne. Research has shown that 3,5-disubstituted-4-iodoisoxazoles can be effectively coupled with a variety of terminal alkynes in the presence of a palladium catalyst, such as Pd(acac)₂/PPh₃, to afford the corresponding 4-alkynylisoxazoles in high yields. nih.gov The steric and electronic nature of the substituents at the C3 and C5 positions can influence the efficiency of these reactions. nih.gov

Another important transformation is the Suzuki-Miyaura coupling, which pairs a halo-isoxazole with an organoboron compound. 4-Iodoisoxazoles can be successfully coupled with boronic acids or their esters to introduce aryl or heteroaryl groups at the 4-position. nih.gov Conversely, isoxazole-4-boronates can be coupled with aryl or heteroaryl halides. researchgate.net

While specific studies on this compound are not extensively detailed in the provided search results, the reactivity patterns of analogous substituted isoxazoles provide a strong indication of its potential for such transformations. For instance, the Sonogashira coupling of 3-ethoxy-5-methyl-4-iodoisoxazole with phenylacetylene (B144264) has been reported to yield the corresponding 4-phenylethynylisoxazole. nih.gov This suggests that a 4-halo derivative of this compound would be a viable substrate for similar palladium-catalyzed cross-coupling reactions.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions of Substituted Isoxazoles

| Isoxazole Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

| 3,5-Disubstituted-4-iodoisoxazole | Terminal Alkyne | Sonogashira | Pd(acac)₂/PPh₃ | 3,5-Disubstituted-4-alkynylisoxazole | Up to 98 | nih.gov |

| 3-Ethoxy-5-methyl-4-iodoisoxazole | Phenylacetylene | Sonogashira | Pd(PPh₃)Cl₂ | 3-Ethoxy-5-methyl-4-phenylethynylisoxazole | 58 | nih.gov |

| 4-Iodo-5-methyl-3-phenylisoxazole | Phenylboronic acid | Suzuki-Miyaura | PdCl₂(dppf) | 5-Methyl-3,4-diphenylisoxazole | - | nih.gov |

| Isoxazole-4-boronate | 3-Bromo-2-acylindole | Suzuki-Miyaura | - | 4-(2-Acylindol-3-yl)isoxazole | - | researchgate.net |

Lithiation and Subsequent Electrophilic Quenching at the 4-Position of Isoxazoles

Lithiation followed by quenching with an electrophile is a fundamental strategy for the functionalization of heterocyclic compounds. In the context of isoxazoles, the regioselectivity of deprotonation is governed by the electronic and steric effects of the substituents on the ring. The carboxylic acid group at the 4-position of this compound, or a derivative thereof, can act as a directing group for metalation.

While direct lithiation at the C4 position of an isoxazole bearing a carboxylic acid can be challenging due to the acidity of the carboxylic proton, derivatization to a carboxamide significantly alters the reactivity landscape. Tertiary carboxamides at the C4 position of isoxazoles have been shown to direct lithiation to the adjacent C5 position. clockss.org This is a powerful method for introducing substituents specifically at C5. The reaction proceeds by treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a C5-lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles.

For example, alkyl-isoxazole-4-tertiary carboxamides, which can be readily prepared from the corresponding isoxazole-4-carboxylic acids, undergo regioselective lateral metalation at the C5-alkyl group. clockss.org However, in the absence of a C5-alkyl group, direct C5-lithiation can be achieved. This lithiated species can then react with electrophiles such as aldehydes, ketones, alkyl halides, and disulfides to introduce a wide range of functional groups at the C5 position. umt.edu

The carboxylic acid group itself can be used to direct deprotonation at an adjacent position through the formation of a dianion. For instance, deprotonation of substituted thiazole- and oxazole-carboxylic acids with two equivalents of a strong base leads to the formation of a dianion, which then directs regioselective deprotonation at an adjacent methyl group. rsc.org This principle suggests that under appropriate conditions, the carboxylic acid group of this compound could potentially direct lithiation, although the C5-position is more likely to be activated due to the electronic nature of the isoxazole ring.

The C5-lithio-alkylisoxazoles, generated from isoxazoles with electron-withdrawing groups at the 4-position, have been successfully quenched with various electrophiles. For instance, reaction with dialkyl azodicarboxylates leads to the formation of C5-alkylhydrazine derivatives. umt.edu Similarly, quenching with disulfides provides a direct route to 5-thioalkylisoxazole derivatives. umt.edu

Table 2: Examples of Lithiation and Electrophilic Quenching of C4-Functionalized Isoxazoles

| Isoxazole Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| Alkyl-isoxazole-4-tertiary carboxamides | n-BuLi or LDA | Deuteromethanol, Benzyl bromide | C5-Substituted isoxazole-4-carboxamides | Reasonable | clockss.org |

| C4-Functionalized isoxazoles | - | Dialkyl azodicarboxylates | C5-Alkylhydrazine derivatives | Synthetically useful | umt.edu |

| C4-Functionalized isoxazoles | - | Disulfides | 5-Thioalkylisoxazole derivatives | - | umt.edu |

| 2,4-Dimethylthiazole-5-carboxylic acid | BuLi or LDA | Various electrophiles | 2-(Substituted-methyl)-4-methylthiazole-5-carboxylic acid | High | rsc.org |

Derivatization Strategies and Analog Development Based on the 3 Methoxyisoxazole 4 Carboxylic Acid Scaffold

Functionalization of the Carboxylic Acid Group for Research Applications

The carboxylic acid functional group of 3-methoxyisoxazole-4-carboxylic acid is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives, including esters, amides, and hydrazides. These derivatization strategies are not only crucial for building libraries of compounds for screening purposes but also play a significant role in the development of analytical research methodologies.

The conversion of the carboxylic acid to its corresponding esters, amides, and hydrazides is a fundamental aspect of medicinal and synthetic chemistry. These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

Esters: The synthesis of esters from this compound can be readily achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This classic method involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com This method is versatile and can be used to prepare a wide range of alkyl and aryl esters.

Amides: Amide derivatives of this compound are typically synthesized by first activating the carboxylic acid. researchgate.netnih.gov A common approach involves converting the carboxylic acid to its more reactive acid chloride, for instance, by treatment with thionyl chloride or oxalyl chloride. prepchem.com The resulting 3-methoxyisoxazole-4-carbonyl chloride can then be reacted with a primary or secondary amine to furnish the desired amide. prepchem.com Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the direct condensation of the carboxylic acid with an amine. nih.gov

Hydrazides: The synthesis of carbohydrazides from the this compound scaffold is typically achieved by reacting the corresponding ester derivative with hydrazine (B178648) monohydrate in a suitable solvent like ethanol. researchgate.netgoogle.com This nucleophilic acyl substitution reaction is generally efficient and provides a straightforward route to the carbohydrazide. nih.gov These hydrazide derivatives can serve as key intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles. nih.gov

| Derivative Type | General Synthetic Method | Key Reagents | Reaction Conditions |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Typically heated in excess alcohol |

| Amides | Activation and Amination | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 1. Formation of acid chloride 2. Reaction with amine, often with a base |

| Amides | Direct Coupling | Amine (R-NH₂), Coupling Agents (e.g., EDCI, DMAP) | Room temperature or mild heating in an inert solvent |

| Hydrazides | Hydrazinolysis of Esters | Hydrazine Monohydrate (N₂H₄·H₂O) | Refluxing in a solvent like ethanol |

The derivatization of this compound and its analogs is a critical step in many analytical research methodologies, particularly for chromatographic techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The primary goals of derivatization in this context are to enhance the volatility, improve the chromatographic separation, and increase the sensitivity of detection.

For GC analysis, the inherent polarity and low volatility of carboxylic acids necessitate their conversion into less polar and more volatile derivatives. google.com Esterification, for example, by reaction with an alcohol in the presence of an acid catalyst, is a common strategy to produce derivatives that are amenable to GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility and thermal stability.

In LC-MS, derivatization can be employed to improve the ionization efficiency of the analyte, leading to enhanced sensitivity. researchgate.net For instance, the introduction of a readily ionizable group through amidation can facilitate detection by electrospray ionization (ESI) in mass spectrometry. researchgate.net Furthermore, the choice of derivatizing agent can be tailored to introduce specific functionalities that aid in detection, such as a chromophore for UV detection or a fluorophore for fluorescence detection. researchgate.net Isotopic labeling through derivatization is another powerful technique used in quantitative mass spectrometry studies. researchgate.net

| Analytical Technique | Purpose of Derivatization | Common Derivatization Strategy | Example Reagents |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility and thermal stability | Esterification | Methanol/H⁺, Ethanol/H⁺ |

| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylation | BSTFA, TMS-Cl |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhance ionization efficiency and sensitivity | Amidation | Amines with ionizable groups |

| Liquid Chromatography (LC) with UV/Fluorescence Detection | Introduce a chromophore or fluorophore | Esterification or Amidation | Reagents containing UV-active or fluorescent moieties |

Substitution and Modification of the Isoxazole (B147169) Ring System

The isoxazole ring of this compound is an aromatic heterocycle, and as such, it can undergo substitution reactions. However, the reactivity of the isoxazole ring is influenced by the presence of the electron-donating methoxy (B1213986) group at the 3-position and the electron-withdrawing carboxylic acid group at the 4-position. These substituents direct the position of further substitution on the ring.

Electrophilic aromatic substitution is a key reaction for modifying aromatic rings. masterorganicchemistry.comyoutube.com In the case of this compound, the most likely position for electrophilic attack is the C-5 position, which is activated by the methoxy group and less deactivated by the adjacent carboxylic acid group. Reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst) could potentially introduce substituents at this position. masterorganicchemistry.com It is important to note that the reaction conditions would need to be carefully controlled to avoid degradation of the isoxazole ring.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer another powerful tool for the modification of the isoxazole ring. researchgate.net This would typically require the initial introduction of a halogen atom onto the isoxazole ring, which could then be coupled with a variety of boronic acids to introduce new carbon-carbon bonds. This approach allows for the synthesis of a wide range of substituted isoxazole derivatives with diverse functionalities.

Construction of Fused and Bridged Heterocyclic Systems Incorporating the 3-Methoxyisoxazole Moiety

The this compound scaffold can serve as a building block for the construction of more complex fused and bridged heterocyclic systems. researchgate.net These larger, more rigid structures can have unique biological activities and are of significant interest in medicinal chemistry.

One approach to constructing fused systems involves utilizing the functional groups on the isoxazole ring to participate in cyclization reactions. For instance, the carboxylic acid group at the 4-position can be converted into other functional groups that can then react with a substituent at the 5-position to form a new ring fused to the isoxazole core. This could involve intramolecular condensation or cycloaddition reactions. nih.gov

The synthesis of fused heterocycles often involves multi-step sequences. mdpi.com For example, a derivative of this compound could be elaborated with a side chain that contains a reactive functional group. This functional group could then undergo an intramolecular reaction to form a new ring fused to the original isoxazole. The specific nature of the fused ring would depend on the length and functionality of the appended side chain. The development of novel synthetic methodologies is crucial for the efficient construction of these complex molecular architectures. nih.gov

Computational and Theoretical Investigations of 3 Methoxyisoxazole 4 Carboxylic Acid

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For isoxazole (B147169) derivatives, computational analyses focus on understanding the distribution of electrons within the heterocyclic ring and the influence of substituents. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

DFT calculations have been employed to study the electronic properties of various isoxazole derivatives. For instance, a study on novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives using the B3LYP functional showed that different substituents significantly alter the HOMO-LUMO gap. researchgate.net In one analysis, the calculated band gap energy for a series of these fused isoxazoles ranged from 2.449 eV to 4.448 eV, demonstrating that electron-donating or withdrawing groups can tune the electronic properties and subsequent reactivity of the molecule. researchgate.net Another theoretical investigation on different isoxazole derivatives found HOMO-LUMO gaps ranging from 1.07 eV to 6.50 eV, depending on the computational functional used, further highlighting the sensitivity of these properties to molecular structure. researchgate.net

The distribution of these orbitals is also crucial. In many carboxyl-functionalized heterocyclic compounds, the HOMO is often delocalized across the ring system, while the LUMO is concentrated on the ring and the carboxylic acid anchoring group. researchgate.netresearchgate.net This distribution suggests that electron excitation from the HOMO to the LUMO induces a redistribution of electron density, which is fundamental to understanding reaction mechanisms and photophysical processes. researchgate.net

| Isoxazole Derivative | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3,5-diphenylisoxazole | MPW1PW91/6-31G(d,p) | - | - | 1.07 - 6.50 | researchgate.net |

| Oxazolo[5,4-c]isoxazole A5 | B3LYP/3-21G | - | - | 2.449 | researchgate.net |

| Oxazolo[5,4-c]isoxazole A8 | B3LYP/3-21G | - | - | 4.448 | researchgate.net |

| Generic Polythiophene-isoxazole | DFT/B3LYP | -5.83 | -3.34 | 2.49 | rsc.orgnih.gov |

Mechanistic Probing of Reactions Involving 3-Methoxyisoxazole-4-carboxylic Acid via DFT Calculations

DFT calculations are indispensable for elucidating the reaction mechanisms, transition states, and reaction kinetics of chemical processes involving heterocyclic compounds. For isoxazoles, a primary focus has been the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, which is a fundamental method for synthesizing the isoxazole ring. mdpi.comresearchgate.netnih.gov

Computational studies have explored the nuances of this reaction, confirming that it generally proceeds through a concerted pericyclic mechanism rather than a stepwise diradical pathway. nih.gov DFT analysis of the [3+2] cycloaddition between nitro-substituted formonitrile N-oxide and various alkenes, for example, showed that the reactions are thermodynamically favorable, with strongly negative Gibbs free energies. mdpi.com These studies also help predict regioselectivity by analyzing the local electronic properties and steric factors of the reactants. mdpi.comnih.gov

Furthermore, DFT has been used to investigate the mechanisms of subsequent transformations of the isoxazole ring. A notable study detailed the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles, which leads directly to isoxazole-4-carboxylic acid derivatives. researchgate.net The calculations revealed that the reaction proceeds through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.net Depending on the reaction conditions and substituents, this azirine can then isomerize to form either the desired isoxazole-4-carboxylate or an oxazole-4-carboxylate, providing a controllable synthetic route. researchgate.net Such mechanistic insights are vital for optimizing reaction conditions to achieve high yields and desired products.

| Reaction Type | Key Finding from DFT | Computational Method | Significance | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Proceeds via a concerted pericyclic mechanism. | B3LYP/6-311(d,p) | Confirms the accepted mechanism for isoxazole ring formation. | researchgate.netnih.gov |

| Fe(II)-catalyzed Isomerization | Involves a transient 2-acyl-2H-azirine intermediate. | DFT Calculations | Explains the formation of isoxazole-4-carboxylates from acyl isoxazoles. | researchgate.net |

| Intramolecular Cycloaddition | Formation of 3,4-substituted isoxazoles is possible due to conformational constraints. | - | Provides a route to less common isoxazole substitution patterns. | mdpi.com |

| Mo(CO)6-mediated Ring Expansion | Leads to the formation of 4-oxo-1,4-dihydropyridine-3-carboxylates. | - | Demonstrates a pathway for converting isoxazoles into other heterocyclic systems. | beilstein-journals.org |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, a key conformational variable is the rotation around the single bond connecting the carboxylic acid group to the isoxazole ring. Computational methods like Potential Energy Surface (PES) scanning can be used to explore this flexibility. uni-muenchen.demolssi.org A relaxed PES scan involves systematically varying a specific dihedral angle (in this case, the O=C-C=C angle) and optimizing the rest of the molecular geometry at each step to calculate the corresponding energy. researchgate.net This process reveals the lowest energy conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational stability in different environments, such as in solution. nih.govpensoft.net MD simulations have been performed on various isoxazole derivatives, often to understand their interaction with biological targets. mdpi.com In these studies, the stability of the ligand-protein complex is assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD value suggests that the molecule maintains a consistent conformation within the binding site. pensoft.net For example, an MD simulation of isoxazole derivatives targeting the enzyme carbonic anhydrase was run for 100 ns to confirm the stability of the docked poses. nih.gov

| Molecule/System | Computational Method | Key Parameter | Finding | Reference |

|---|---|---|---|---|

| 3-Thiophenecarboxylic Acid | PES Scan (DFT/B3LYP) | C-C-C=O Dihedral Angle | Identified lowest energy conformers and rotational barriers. | researchgate.net |

| Isoxazole-Carbonic Anhydrase Complex | Molecular Dynamics (100 ns) | RMSD | Stable RMSD values indicated stable binding and conformation. | nih.gov |

| Functionalized Isoxazole-Receptor Complex | Molecular Dynamics | Ligand-Receptor Stability | Simulations supported the stability of the ligand in the active sites of target proteins. | mdpi.com |

Quantum Chemical Evaluation of Aromaticity and Stability within the Isoxazole Ring System

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While the isoxazole ring is a five-membered heterocycle and thus not a classic benzene-like aromatic system, it exhibits a degree of aromatic character that contributes to its stability.

One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.orggithub.io This method involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). kiku.dk A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of antiaromaticity. wikipedia.org Systems with NICS values near zero are considered non-aromatic.

The stability of the isoxazole ring has also been probed through computational studies of its decomposition pathways. Direct chemical dynamics simulations on deprotonated isoxazole and 3-methylisoxazole (B1582632) have been used to model their fragmentation under collision-induced dissociation (CID) conditions. bohrium.com These simulations identified the major dissociation products and revealed the atomic-level mechanisms of ring cleavage, providing insight into the relative strengths of the bonds within the ring.

Another important energetic measure is the Aromatic Stabilization Energy (ASE), which quantifies the stability gained by cyclic delocalization compared to a hypothetical, non-aromatic reference compound. ni.ac.rs Methods like Isomerization Stabilization Energy (ISE) calculations provide a straightforward way to compute ASE. nih.govsemanticscholar.org These energetic criteria, combined with magnetic criteria like NICS, offer a comprehensive picture of the stability conferred by the electronic structure of the isoxazole ring.

| Metric | Description | Interpretation for Isoxazole Ring | Reference |

|---|---|---|---|

| NICS(1) | Magnetic shielding calculated 1 Å above the ring center. | Negative values would confirm π-aromaticity. | kiku.dk |

| Aromatic Stabilization Energy (ASE) | Energy difference between the cyclic molecule and an acyclic reference. | A positive ASE indicates stabilization due to aromaticity. | ni.ac.rsnih.gov |

| Dissociation Pathways | Computationally modeled fragmentation of the molecule. | Identifies the weakest bonds and inherent stability of the ring structure. | bohrium.com |

Advanced Spectroscopic and Structural Elucidation Techniques in 3 Methoxyisoxazole 4 Carboxylic Acid Research

High-Resolution Mass Spectrometry for Novel Derivative Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of novel derivatives of 3-methoxyisoxazole-4-carboxylic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. This capability is crucial when distinguishing between isomers or identifying products from complex synthetic pathways.

In the analysis of new derivatives, HRMS is often coupled with tandem mass spectrometry (MS/MS). In this setup, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. For instance, when 5-amino-3-methyl-isoxazole-4-carboxylic acid was incorporated into peptides, tandem mass spectrometry was used to confirm the structure of the resulting compounds. nih.gov The analysis could identify characteristic signals such as the protonated molecular ion [M+H]⁺, sodium adducts [M+Na]⁺, and specific fragment ions like the loss of an ammonia (B1221849) molecule [M-NH₃]⁺. nih.gov This approach allows researchers to verify the successful synthesis of a target derivative and to elucidate the structure of any unexpected byproducts.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative This table demonstrates typical data obtained from an HRMS analysis.

| Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) | Deduced Formula |

|---|---|---|---|---|

| [M+H]⁺ | 259.0615 | 259.0611 | -1.54 | C₁₀H₁₁N₂O₅ |

| [M+Na]⁺ | 281.0434 | 281.0430 | -1.42 | C₁₀H₁₀N₂NaO₅ |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

While one-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, multi-dimensional NMR techniques are essential for assigning the complex structures of this compound derivatives. ipb.pt These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities that are critical for unambiguous structure elucidation.

Commonly used multi-dimensional NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), simplifying the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are physically close to each other, providing crucial information about stereochemistry and conformation.

For a derivative of this compound, HMBC would be particularly useful for confirming the positions of substituents on the isoxazole (B147169) ring by correlating protons on the substituent with the carbons of the ring.

Table 2: Expected NMR Chemical Shifts (δ) for this compound Based on data for similar isoxazole structures. Solvent: DMSO-d₆.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C3-OC H₃ | ~3.9 | ~58 | C3 |

| H5 | ~8.5 | - | C3, C4 |

| C 3 | - | ~165 | OCH₃ protons |

| C 4 | - | ~110 | H5 |

| C 5 | - | ~155 | H5 |

| C OOH | - | ~162 | H5 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. mdpi.com The two methods are complementary; IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in molecular polarizability. mdpi.comyoutube.com

For this compound, IR and Raman spectra would provide clear signatures for its key functional groups. The carboxylic acid group would exhibit a strong, broad O-H stretching band in the IR spectrum and a sharp, intense C=O (carbonyl) stretching band. The isoxazole ring itself has characteristic ring stretching and breathing modes, while the methoxy (B1213986) group would show C-H and C-O stretching vibrations. Studies on related compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid have utilized experimental and theoretical calculations to assign these vibrational frequencies with high accuracy. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3200 - 2500 (broad) | Weak / Not observed |

| Carboxylic Acid | C=O stretch | 1720 - 1680 | 1720 - 1680 |

| Methoxy Group | C-H stretch | 2950 - 2850 | 2950 - 2850 |

| Isoxazole Ring | C=N stretch | 1650 - 1550 | 1650 - 1550 |

X-ray Crystallography for Precise Geometric and Absolute Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can construct an electron density map and build an exact model of the molecule, yielding highly accurate bond lengths, bond angles, and torsional angles.

For carboxylic acids like this compound, this technique also reveals crucial information about intermolecular interactions in the crystal lattice. Crystal structure analyses of similar compounds, such as 5-Methylisoxazole-4-carboxylic acid and 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, frequently show the formation of hydrogen-bonded dimers. nih.govnih.gov In these structures, the carboxylic acid groups of two separate molecules interact through strong O-H···O hydrogen bonds, creating a stable, centrosymmetric pair. nih.gov This technique is unparalleled in its ability to provide an unambiguous determination of a molecule's solid-state conformation and packing.

Table 4: Representative Crystallographic Data from a Related Isoxazole Structure (5-Methylisoxazole-4-carboxylic acid) Data from a known crystal structure to illustrate typical parameters. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 |

| b (Å) | 6.4700 |

| c (Å) | 12.273 |

Principles of Pharmacophore Elucidation and Scaffold Based Design in Medicinal Chemistry Research

Rational Design Principles for Isoxazole-Based Scaffolds in Target-Oriented Synthesis

The rational design of isoxazole-based scaffolds in medicinal chemistry is a cornerstone of modern drug discovery, leveraging the unique physicochemical properties of the isoxazole (B147169) ring to achieve desired therapeutic outcomes. rsc.orgrsc.org This five-membered heterocycle, with its distinct electronic and structural characteristics, offers a versatile platform for creating compounds that can interact with a wide array of biological targets. nih.gov The incorporation of an isoxazole moiety into a drug candidate is a deliberate strategy to enhance biological activity, modulate pharmacokinetic properties, and reduce off-target effects. rsc.org

A key principle in the target-oriented synthesis of isoxazole-based scaffolds is the strategic manipulation of the isoxazole ring's substituents to optimize interactions with the target protein. The isoxazole ring itself can participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active site of a protein. rsc.org For instance, the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for favorable stacking interactions with aromatic amino acid residues.

Furthermore, the isoxazole scaffold provides a rigid core that can be functionalized with various substituents at different positions, allowing for precise control over the spatial arrangement of pharmacophoric features. This is particularly important in target-oriented synthesis, where the goal is to design a molecule that complements the three-dimensional structure of the target's binding site. By strategically placing functional groups on the isoxazole ring, medicinal chemists can create compounds that bind with high affinity and selectivity.

The synthesis of isoxazole derivatives is often achieved through well-established synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, which offer a high degree of control over the final structure of the molecule. nih.gov This allows for the systematic exploration of the chemical space around the isoxazole scaffold, facilitating the identification of compounds with optimal therapeutic properties. The versatility of isoxazole chemistry enables the creation of diverse libraries of compounds, which can be screened against various biological targets to identify new lead compounds. rsc.org

Structure-Activity Relationship (SAR) Studies of 3-Methoxyisoxazole-4-carboxylic Acid Analogs (Focus on structural variations and design)

The structure-activity relationship (SAR) of this compound analogs is a critical area of investigation for understanding how modifications to this scaffold influence biological activity. While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer the SAR of this compound by examining related isoxazole-4-carboxamide derivatives and other substituted isoxazoles. These studies provide valuable insights into the key structural features that govern the biological activity of this class of compounds.

The isoxazole ring serves as a central scaffold, and its substituents at the 3, 4, and 5 positions play a crucial role in determining the compound's interaction with its biological target. The methoxy (B1213986) group at the 3-position is a key feature that can influence the compound's electronic properties and its ability to form hydrogen bonds. The carboxylic acid group at the 4-position is another critical determinant of activity, as it can participate in ionic interactions and hydrogen bonding with the target protein.

Variations in the substituents on the isoxazole ring can have a profound impact on the compound's biological activity. For example, replacing the methoxy group with other small alkyl or alkoxy groups can modulate the compound's lipophilicity and steric profile, which in turn can affect its binding affinity and selectivity. Similarly, modification of the carboxylic acid group, for instance, by converting it to an amide or an ester, can alter the compound's pharmacokinetic properties and its interaction with the target.

The following table summarizes the general SAR trends observed in isoxazole-4-carboxamide derivatives, which can be extrapolated to understand the potential SAR of this compound analogs.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Small, electron-donating groups (e.g., methoxy) | Generally favorable for activity |

| 3 | Bulky groups | May decrease activity due to steric hindrance |

| 4 | Carboxylic acid or carboxamide | Crucial for binding to the target |

| 4 | Ester or other derivatives | Can be used to modulate pharmacokinetic properties |

| 5 | Aromatic or heteroaromatic rings | Can enhance activity through additional binding interactions |

| 5 | Substituted phenyl rings | Substituents on the phenyl ring can fine-tune activity |

Computational Approaches in Scaffold Prioritization and Lead Optimization

Computational approaches play a pivotal role in modern drug discovery, offering powerful tools for the prioritization of scaffolds and the optimization of lead compounds. In the context of isoxazole-based scaffolds, such as this compound, computational methods can provide valuable insights into the molecular basis of their biological activity and guide the design of more potent and selective drug candidates. These approaches can be broadly categorized into structure-based and ligand-based methods.

Structure-based methods, such as molecular docking and molecular dynamics simulations, rely on the three-dimensional structure of the biological target. Molecular docking is used to predict the binding mode and affinity of a ligand to its target protein. nih.govnih.gov This information can be used to prioritize different isoxazole-based scaffolds based on their predicted binding affinity and to identify key interactions between the ligand and the protein. Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding process and the stability of the complex. nih.gov

Ligand-based methods, on the other hand, are used when the three-dimensional structure of the target is not available. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One common ligand-based approach is the development of quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity.

Pharmacophore modeling is another powerful ligand-based approach. A pharmacophore is a three-dimensional arrangement of the essential features of a molecule that are responsible for its biological activity. Pharmacophore models can be used to screen large databases of compounds to identify new molecules that are likely to have the desired biological activity. They can also be used to guide the design of new compounds by ensuring that they contain the key pharmacophoric features.

In the lead optimization phase, computational methods can be used to fine-tune the properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. For example, computational methods can be used to predict the metabolic stability of a compound and to identify potential sites of metabolism. This information can then be used to modify the compound to improve its metabolic stability and to reduce the formation of toxic metabolites.

Bioisosteric Replacements and Scaffold Hopping Strategies Involving the 3-Methoxyisoxazole Moiety

Bioisosteric replacement and scaffold hopping are two key strategies in medicinal chemistry aimed at optimizing lead compounds by modifying their chemical structure while retaining or improving their biological activity. cambridgemedchemconsulting.com The 3-methoxyisoxazole moiety is a versatile scaffold that can be involved in both of these strategies, offering a means to fine-tune the properties of a drug candidate.

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. The goal of this strategy is to improve the compound's pharmacokinetic properties, reduce its toxicity, or enhance its binding affinity to the target. The isoxazole ring itself can be considered a bioisostere of other five-membered aromatic rings, such as thiazole (B1198619) or oxazole (B20620). The 3-methoxyisoxazole moiety, in particular, can be used as a bioisostere for other substituted aromatic rings, such as a methoxy-substituted phenyl ring. This replacement can lead to improved metabolic stability, as the isoxazole ring is often more resistant to metabolism than a phenyl ring. rsc.org

For example, a drug candidate with a phenyl-based scaffold that suffers from poor metabolic stability could be redesigned using a scaffold hopping approach, where the phenyl ring is replaced with a 3-methoxyisoxazole ring. This could lead to a new compound with improved pharmacokinetic properties, while still retaining the desired biological activity. The methoxy group on the isoxazole ring can be strategically positioned to mimic the interactions of a substituent on the original phenyl ring, ensuring that the new compound binds to the target in a similar manner.

The versatility of the 3-methoxyisoxazole moiety makes it an attractive tool for both bioisosteric replacement and scaffold hopping strategies. By carefully considering the structural and electronic properties of this scaffold, medicinal chemists can design new drug candidates with improved therapeutic profiles.

Emerging Research Frontiers and Future Perspectives for 3 Methoxyisoxazole 4 Carboxylic Acid

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the isoxazole (B147169) ring, characterized by a weak N-O bond, makes it susceptible to various transformations, opening avenues for the synthesis of diverse molecular architectures. wikipedia.orgnih.gov A significant area of emerging research is the exploration of novel reactivity patterns of isoxazole derivatives, including 3-methoxyisoxazole-4-carboxylic acid, to generate unprecedented molecular scaffolds.

One of the most promising recent discoveries is the domino isoxazole-isoxazole isomerization. Research has demonstrated that 4-acyl-5-methoxyisoxazoles can undergo an iron(II)-catalyzed isomerization to yield isoxazole-4-carboxylic esters and amides. researchgate.netnih.govacs.org This transformation proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.netnih.govacs.org The reaction conditions can be tuned to selectively favor the formation of either isoxazole or oxazole (B20620) derivatives, showcasing the synthetic versatility of this methodology. researchgate.netnih.govacs.org

Table 1: Catalyst and Conditions for Isoxazole Isomerization

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 4-acyl-5-methoxyisoxazoles | Fe(II) | Dioxane | 105 | Isoxazole-4-carboxylic esters/amides |

| 4-formyl-5-methoxyisoxazoles | Fe(II) | Dioxane | 105 | Methyl oxazole-4-carboxylates |

Development of Asymmetric Synthetic Methodologies for Chiral Isoxazole Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery and development. The development of asymmetric synthetic methodologies to introduce chirality into isoxazole-containing molecules is a rapidly growing field of research. While direct asymmetric synthesis starting from this compound is not yet widely reported, several strategies are being explored for related isoxazole derivatives.

One prominent approach is the use of chiral catalysts in [3+2] cycloaddition reactions to construct the isoxazole ring enantioselectively. rsc.orgresearchgate.netnih.gov For instance, squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles with N-2,2,2-trifluoroethylisatin ketimines has been shown to produce complex dispirooxindoles containing an isoxazole moiety with high diastereoselectivity and enantioselectivity. rsc.org

Future research could focus on adapting these asymmetric methodologies to derivatives of this compound. The carboxylic acid functionality could serve as a handle for the attachment of chiral auxiliaries or for coordination to chiral catalysts, enabling stereocontrolled transformations. Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful tool for the synthesis of chiral isoxazole derivatives. acs.org

Potential Applications in Materials Science and Supramolecular Chemistry

The rigid, planar structure and the presence of heteroatoms make the isoxazole ring an attractive building block for the construction of novel materials with interesting electronic and photophysical properties. There is growing interest in the application of isoxazole derivatives in materials science, particularly in the development of organic semiconductors and liquid crystals. researchgate.net

The ability of isoxazole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them suitable candidates for the design of supramolecular assemblies. The carboxylic acid group in this compound is particularly well-suited for forming predictable hydrogen-bonding motifs, which can be exploited to construct well-ordered supramolecular structures.

Future research in this area could involve the synthesis of polymers and oligomers incorporating the this compound unit. The electronic properties of such materials could be tuned by modifying the substituents on the isoxazole ring. Additionally, the incorporation of this moiety into metal-organic frameworks (MOFs) could lead to materials with novel catalytic or gas-storage properties.

Advancements in Sustainable and Economically Viable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of isoxazole derivatives, there is a significant push towards the development of more sustainable and economically viable protocols that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. tandfonline.commdpi.comniscpr.res.insemnan.ac.irpreprints.orgnih.govacgpubs.org

Recent advancements in this area include the use of:

Ultrasonic irradiation: Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole derivatives. mdpi.compreprints.org

Reusable catalysts: Heterogeneous catalysts, such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) and heteropolyacids, offer advantages in terms of easy separation and recyclability. tandfonline.comorganic-chemistry.org

Green solvents: The use of water or bio-based solvents like glycerol (B35011) and gluconic acid aqueous solution reduces the environmental impact of the synthesis. niscpr.res.innih.govacgpubs.org

Sunlight as an energy source: Photochemical methods that utilize natural sunlight offer a clean and sustainable energy source for driving chemical reactions. semnan.ac.ir

Future efforts will likely focus on the development of one-pot, multi-component reactions that maximize atom economy and minimize purification steps. niscpr.res.in The application of these green synthetic protocols to the synthesis of this compound and its derivatives will be a key step towards making their production more environmentally friendly and cost-effective.

Table 2: Green Synthesis Approaches for Isoxazole Derivatives

| Method | Catalyst/Medium | Key Advantages |

|---|---|---|

| Ultrasonic Irradiation | Various | Faster reactions, higher yields, lower energy consumption |

| Heterogeneous Catalysis | Heteropolyacids, Supported Reagents | Catalyst recyclability, easy product isolation |

| Green Solvents | Water, Glycerol, Gluconic Acid | Reduced environmental impact, use of renewable resources |

| Sunlight-Mediated Synthesis | Natural Sunlight | Clean and sustainable energy source |

Role in Chemical Biology as Probes and Tools for Mechanistic Studies

The isoxazole scaffold is a common motif in many biologically active compounds. wikipedia.orgnih.govijpcbs.commdpi.com Beyond their therapeutic applications, isoxazole derivatives are emerging as powerful tools in chemical biology for probing biological processes and elucidating reaction mechanisms.

A particularly exciting development is the use of isoxazoles as native photo-cross-linkers in photoaffinity labeling and chemoproteomics. cityu.edu.hknih.govresearchgate.netu-tokyo.ac.jpbiorxiv.org The isoxazole ring can be activated by UV light to form a reactive intermediate that covalently cross-links to nearby proteins. biorxiv.org This allows for the identification of the protein targets of a small molecule, providing valuable insights into its mechanism of action. Because the isoxazole is an intrinsic part of the molecule's core structure, it minimizes the structural perturbations that can arise from the introduction of traditional, bulkier photo-cross-linking groups. nih.gov

Derivatives of this compound could be designed as chemical probes for specific biological targets. The carboxylic acid group can be used to attach reporter tags, such as fluorescent dyes or biotin, for visualization and enrichment. The methoxy (B1213986) group can be varied to modulate the reactivity and selectivity of the probe. The use of such probes could facilitate the study of drug-protein interactions in their native cellular environment. cityu.edu.hknih.gov Furthermore, isoxazole-containing compounds can serve as versatile building blocks in the synthesis of more complex molecular probes and peptidomimetics. nih.govnih.govresearchgate.netresearchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methoxyisoxazole-4-carboxylic acid, and how can purity be verified?

Methodological Answer:

The synthesis typically involves cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives. For example, reacting methyl 3-methoxy-4-oxoisoxazole-5-carboxylate with a hydrolyzing agent (e.g., NaOH) under reflux can yield the carboxylic acid derivative. Purity verification should include:

- HPLC analysis using a C18 column (mobile phase: acetonitrile/0.1% TFA in water).

- 1H/13C NMR spectroscopy to confirm structural integrity (e.g., methoxy proton at δ 3.8–4.0 ppm, carboxylic acid proton absent due to exchange broadening).

- Melting point determination (compare against literature values; discrepancies may indicate impurities) .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer:

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Maintain temperature at 0–6°C for long-term stability, as higher temperatures may promote decarboxylation.

- Avoid exposure to moisture (use desiccants like silica gel) to prevent hydrolysis of the isoxazole ring .

Advanced: How can researchers optimize reaction yields for derivatives of this compound in cross-coupling reactions?

Methodological Answer: